molecular formula C15H15ClFNO2 B2505145 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1156333-90-2

2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B2505145
CAS RN: 1156333-90-2
M. Wt: 295.74
InChI Key: AWTXFAVFEVBDAW-UHFFFAOYSA-N
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Description

The compound "2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol" is a derivative of salicylic acid, which is a common motif in medicinal chemistry due to its anti-inflammatory and antibacterial properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and properties. For instance, the first paper discusses a compound with a hydroxymethylphenylimino group and a methoxyphenol moiety, which shares some structural similarities with the compound . The second paper analyzes a crystal structure of a salicylic derivative that includes a chloro group and a hydroxymethylphenylamino group, which is somewhat related to the chloro and fluoro substituents of the compound of interest . The third paper focuses on the synthesis and antibacterial activities of a compound that also contains an aminophenyl imino group and a methoxyphenol group, indicating potential antibacterial applications for similar compounds .

Synthesis Analysis

The synthesis of compounds similar to "2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol" typically involves the formation of imine bonds and the introduction of substituents to the phenol ring. The third paper describes the synthesis of a related compound in absolute ethanol, which suggests that similar solvents might be used for synthesizing the compound . The synthesis process often includes the use of metal complexes to enhance certain properties, such as antibacterial activity, as indicated by the synthesis of metal complexes in the same study .

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized using X-ray single crystal diffraction, as seen in the first and second papers . These compounds exhibit planar conformations and specific configurations with respect to the C-N bonds. The crystal packing is often stabilized through weak intermolecular interactions, such as O-H...O hydrogen bonds . These structural analyses provide a foundation for understanding how the substitution of different groups, such as chloro, fluoro, or ethoxy, might affect the overall molecular conformation and stability of the compound of interest.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to "2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol," they do offer insights into the reactivity of similar compounds. The presence of functional groups such as imines and phenols suggests that these compounds can participate in various chemical reactions, including tautomerization, as observed in the first paper where both enol-imine and keto-amine tautomeric forms coexist . Additionally, the interaction with metals to form complexes indicates that the compound may also engage in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol" have been studied using various techniques. The first paper employs infrared spectroscopy and quantum chemical computational methods to investigate the electronic structure and vibrational frequencies of the molecule . The polarizable continuum model calculations suggest that the optimized geometry of the molecule can be used to investigate its energetic behavior and dipole moment in different phases . These studies imply that similar methods could be applied to analyze the physical and chemical properties of the compound , including its solubility, stability, and electronic properties.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactivity Studies

    The compound's reactivity has been studied in various chemical reactions, emphasizing its potential as a versatile building block in organic synthesis. For instance, it's been involved in amination processes, cine-substitutions, ring transformations, and replacement reactions, indicating its reactivity and utility in creating complex molecules (Streef & Hertog, 2010).

  • Development of Antimicrobial Agents

    The structural motif of the compound has been utilized in synthesizing new molecules with potential antibacterial properties. For example, derivatives containing the chloro and fluoro groups akin to the chemical structure of interest have shown promising antibacterial activity, highlighting its significance in drug development (Holla, Bhat, & Shetty, 2003).

  • Anticancer Research

    The compound's derivatives have been explored for their cytotoxicity against cancer cells, such as human cervical carcinoma cells. This indicates its potential application in developing new anticancer drugs and understanding cancer biology (Parthiban, Pallela, Kim, Park, & Jeong, 2011).

Material Science and Molecular Studies

  • Quantum Chemical Studies

    Investigations into the compound's molecular geometry and chemical reactivity have been conducted using quantum chemical methods. These studies are crucial for understanding the fundamental properties of the compound and its potential applications in various fields, including material science (Satheeshkumar et al., 2017).

  • Spectroscopic Characterization and Docking Studies

    Spectroscopic techniques and molecular docking studies have been used to characterize the compound and understand its interactions at the molecular level. This can be important in drug development and understanding the compound's behavior in biological systems (Demircioğlu, 2021).

  • Synthesis and Characterization of Complexes

    The compound has been utilized in synthesizing metal complexes and studying their spectroscopic characteristics and thermal behaviors. These complexes can have various applications in catalysis, material science, and as potential pharmacological agents (Pawar, Sakhare, & Arbad, 2016).

properties

IUPAC Name

2-[(5-chloro-2-fluoroanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXFAVFEVBDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol

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